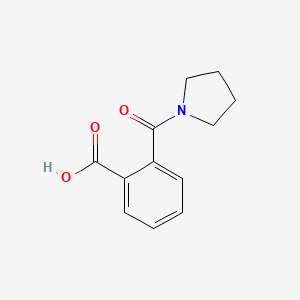![molecular formula C8H13NO B1267877 1-Azabicyclo[3.3.1]nonan-4-one CAS No. 61108-24-5](/img/structure/B1267877.png)
1-Azabicyclo[3.3.1]nonan-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-Azabicyclo[3.3.1]nonan-4-one often involves regio- and diastereoselective condensation reactions. For example, functionalized derivatives have been prepared through condensation of bis(silyloxy)ketene acetals with isoquinolinium salts, followed by regioselective and stereospecific iodolactonization (Ullah et al., 2005).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using NMR techniques. These studies have established that such compounds typically exhibit a twin-chair conformation with equatorial orientation of substituents, regardless of the incorporation of linear or bulkier groups (Park et al., 2011).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, highlighting their versatile reactivity. For example, the synthesis of 2-acetyl-9-azabicyclo[4.2.1]nonan-3-one demonstrated a conformationally locked analogue of anatoxin-a, shedding light on the compound's chemical behavior (Brough et al., 1992).
Physical Properties Analysis
The physical properties of this compound compounds, such as solubility, melting point, and crystalline structure, are often influenced by their molecular conformation. The conformational studies, supported by quantum mechanical calculations and X-ray crystallography, have provided insights into the preferred conformations in different states (Arias et al., 1994).
Applications De Recherche Scientifique
Activités antibactériennes et antifongiques
Les dérivés de 1-Azabicyclo[3.3.1]nonan-4-one ont été synthétisés et étudiés pour leurs activités antibactériennes et antifongiques . Ces composés ont montré des activités significatives contre diverses souches bactériennes et fongiques .
Propriétés anticancéreuses
Le fragment bicyclo [3.3.1]nonane, qui est prédominant dans de nombreux produits naturels biologiquement actifs, s'est avéré posséder des propriétés anticancéreuses potentielles . De nombreux dérivés du bicyclo [3.3.1]nonane sont en cours de recherche pour leur utilisation en tant qu'entités anticancéreuses puissantes .
Catalyse asymétrique
Les dérivés du bicyclo [3.3.1]nonane sont attractifs pour les chercheurs en raison de leur utilisation en catalyse asymétrique . Cette application est importante dans le domaine de la chimie synthétique, où la création de molécules chirales est souvent nécessaire.
Récepteurs d'ions
Ces composés ont également trouvé des applications en tant que récepteurs d'ions . Les récepteurs d'ions sont des molécules qui peuvent lier et transporter des ions à travers les membranes cellulaires, jouant un rôle crucial dans les processus biologiques.
Métallocycles
Les dérivés du bicyclo [3.3.1]nonane ont été utilisés dans la construction de métallocycles . Les métallocycles sont des composés cycliques qui contiennent un atome métallique dans le cycle. Ils ont un large éventail d'applications en catalyse, science des matériaux et chimie médicinale.
Oxydation aérobie des alcools
Le 9-Azabicyclo [3.3.1]nonane N-oxyl (ABNO) peut être utilisé pour l'oxydation aérobie des alcools . Il s'agit d'une alternative plus verte aux méthodes d'oxydation traditionnelles, qui nécessitent souvent des conditions difficiles ou des réactifs toxiques.
Propriétés antithrombiques et anti-inflammatoires
Le squelette diazabicyclo [3.3.1]nonan-9-one est présent dans les alcaloïdes de lupin, et leurs dérivés possèdent des activités biologiques importantes, notamment des propriétés antithrombiques et anti-inflammatoires .
Propriétés neuroleptiques et hypotensives
Ces composés présentent également des propriétés neuroleptiques et hypotensives . Les neuroleptiques sont utilisés pour gérer la psychose, en particulier dans la schizophrénie et le trouble bipolaire, tandis que les agents hypotenseurs sont utilisés pour traiter l'hypertension artérielle .
Orientations Futures
Future research directions for 1-Azabicyclo[3.3.1]nonan-4-one include exploring its potential in the synthesis of biologically active compounds . For instance, a study reported a radical-based strategy to construct an indole-fused azabicyclo[3.3.1]nonane structural framework, which can be extended with appropriate functionalities to synthesize many alkaloids .
Mécanisme D'action
Target of Action
1-Azabicyclo[3.3.1]nonan-4-one is a complex organic compound that has been found to have significant biological activity .
Mode of Action
The exact mode of action of 1-Azabicyclo[33It’s known to efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds . This suggests that it may interact with its targets by facilitating redox reactions.
Biochemical Pathways
The specific biochemical pathways affected by 1-Azabicyclo[33It’s known that similar structures are involved in various biological activities, suggesting that they may affect multiple pathways .
Result of Action
The molecular and cellular effects of 1-Azabicyclo[33Compounds with similar structures have been found to exhibit significant activities against bacterial and fungal strains , suggesting that this compound may have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Azabicyclo[33It’s known that the compound can catalyze oxidation reactions efficiently , suggesting that its activity may be influenced by the presence of specific reactants and conditions in its environment.
Propriétés
IUPAC Name |
1-azabicyclo[3.3.1]nonan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-3-5-9-4-1-2-7(8)6-9/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFJJNGLNXXSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329159 | |
| Record name | 1-Azabicyclo[3.3.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61108-24-5 | |
| Record name | 1-Azabicyclo[3.3.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these compounds interact with muscarinic receptors and what are the downstream effects?
A1: The research by [] demonstrates that C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones, particularly those derived from 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes, act as antagonists at human muscarinic receptors (M1-M5). While the exact binding mechanism isn't fully elucidated, the study suggests these compounds compete with acetylcholine, the endogenous agonist, for binding sites on these receptors. This competitive antagonism inhibits the downstream signaling cascades usually activated by acetylcholine binding.
Q2: Can you elaborate on the structure-activity relationship (SAR) findings for these compounds?
A2: The research by [] highlights the importance of both the 1-azabicyclo[3.3.1]nonan-4-one core and the C(8) substituent for potent muscarinic receptor antagonism. Specifically, the exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene derivative displayed significantly higher affinity for all five muscarinic receptor subtypes compared to compounds lacking either the bicyclic core or the specific C(8) substitution. This suggests that both structural elements are crucial for optimal interaction with the muscarinic receptors and contribute to the compound's overall antagonistic activity.
Q3: What analytical techniques were employed to characterize these compounds?
A3: The research by [] utilized Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, as a key tool for structural characterization. The researchers identified diagnostic ¹³C NMR signals that allowed them to determine the orientation (cis or trans) of the substituent at the C(8) position of the this compound derivatives. This highlights the importance of NMR spectroscopy in understanding the stereochemistry of these compounds, which is likely to be relevant to their biological activity and interactions with muscarinic receptors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

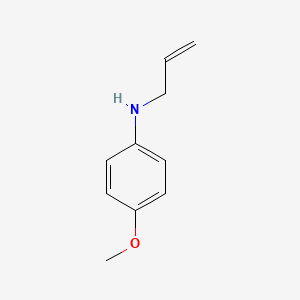

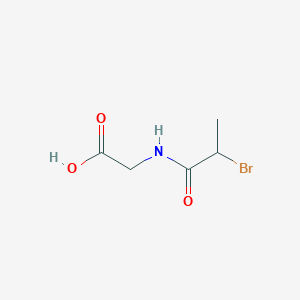
![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)
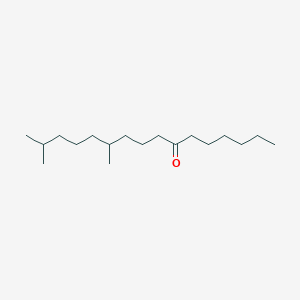
![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)
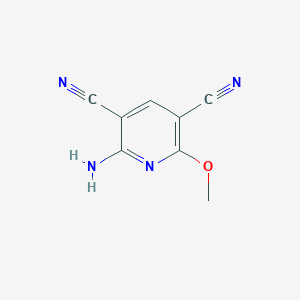
![4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)](/img/structure/B1267811.png)
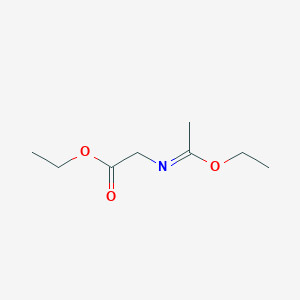


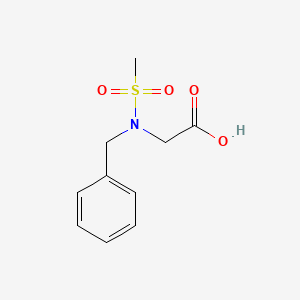
![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)
